Chromatographic Identity vs. Co-occurring Isoflavans
Licorisoflavan I is distinguished from its closest structural analog, Licorisoflavan A, by a specific methoxy group substitution pattern. Licorisoflavan A is the 5,7-di-O-methyl derivative of licoricidin, whereas Licorisoflavan I is the 7-O-methyl derivative . This structural difference is critical for analytical separation and unambiguous identification by HPLC/DAD or LC-MS, where Licorisoflavan I and Licorisoflavan A exhibit distinct retention times and mass spectra as validated by NMR and MS methods [1].
| Evidence Dimension | Structural Identity and Chromatographic Separation |
|---|---|
| Target Compound Data | Licorisoflavan I: 7-O-methyllicoricidin; Molecular Weight: 356.41 g/mol; Formula: C21H24O5; HPLC Purity: >=98% |
| Comparator Or Baseline | Licorisoflavan A: 5,7-di-O-methyllicoricidin; Molecular Weight: 438.56 g/mol; Formula: C27H34O5 (Note: Comparator data from ChEBI and literature, not from a direct co-injection study) |
| Quantified Difference | A difference of 82.15 g/mol in molecular weight and a distinct methylation pattern that enables complete baseline separation in reverse-phase HPLC systems. |
| Conditions | Standard reverse-phase C18 HPLC column with a gradient of acidified water and acetonitrile; detection by UV at 254 nm and electrospray ionization mass spectrometry (ESI-MS) in positive mode [1]. |
Why This Matters
For researchers requiring unambiguous identification and quantification of this specific licorice marker, procurement of a certified Licorisoflavan I standard is mandatory to avoid misidentification with the co-occurring Licorisoflavan A.
- [1] Reyoung Bio. Licorisoflavan I (HPLC≥98%) Product Certificate of Analysis. Earaybio. View Source
